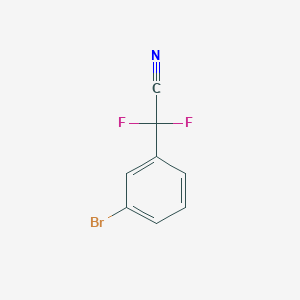

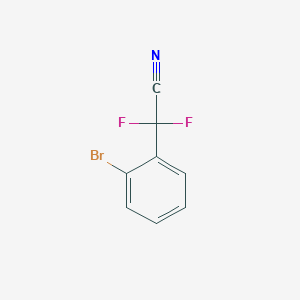

2-(3-bromophenyl)-2,2-difluoroacetonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

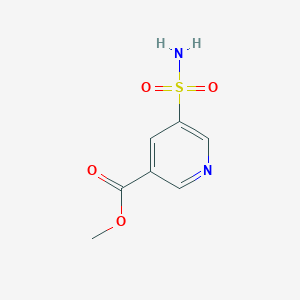

The compound “2-(3-bromophenyl)-2,2-difluoroacetonitrile” is an organic molecule that contains a bromophenyl group, a difluoroacetonitrile group, and a phenyl group. The presence of these groups could potentially give this compound interesting chemical properties .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The bromophenyl and difluoroacetonitrile groups would likely contribute to the overall polarity of the molecule .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the bromophenyl and difluoroacetonitrile groups. The bromine atom is a good leaving group, which could make this compound susceptible to nucleophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the bromine and fluorine atoms could increase the compound’s density and boiling point .Aplicaciones Científicas De Investigación

Crystal Structure and Bonding

The compound 2-(3-bromophenyl)-2,2-difluoroacetonitrile, similar to its related compound 2-bromobenzaldehyde cyanohydrin, exhibits specific bond lengths and angles. In 2-bromobenzaldehyde cyanohydrin, an intermolecular hydrogen bond between the hydroxy group and the nitrile N atom forms extended hydrogen-bonded chains, a property that might be relevant in the study of 2-(3-bromophenyl)-2,2-difluoroacetonitrile as well (Betz, Betzler, & Klüfers, 2007).

Synthesis and Photoluminescence

The compound has applications in the synthesis of photoluminescent materials. A derivative, 2-(4-bromophenyl)-3-(4-diphenylaminophenyl)acrylonitrile, was used to create α,β-diarylacrylonitrile derivatives with both a biphenyl group and a triphenylamine unit, exhibiting green fluorescence and good thermal stability (Li et al., 2011).

Antipathogenic Activity

Thiourea derivatives including 2-bromophenyl have shown significant antipathogenic activity against bacterial strains known for their ability to grow in biofilms. This suggests potential use in developing novel antimicrobial agents with antibiofilm properties (Limban, Marutescu, & Chifiriuc, 2011).

Organic Synthesis

2-(3-Bromophenyl)-2,2-difluoroacetonitrile and related compounds are valuable in organic synthesis. For instance, a reaction involving 2-(2-bromophenyl)acetonitrile led to the creation of a thiophene-fused polycyclic π-conjugated skeleton, showcasing its utility in synthesizing complex organic structures (Zhang et al., 2020).

Derivatization in Chromatography

The compound plays a role in derivatization for chromatographic analysis. For example, 4'-bromophenacyl trifluoromethanesulfonate, related to bromophenyl derivatives, was used for derivatization of carboxylic acids before high-performance liquid chromatography, indicating potential application in analytical chemistry (Ingalls, Minkler, Hoppel, & Nordlander, 1984).

Environmental and Health Impact

Bromophenols, which are structurally related to 2-(3-bromophenyl)-2,2-difluoroacetonitrile, have been studied for their environmental impact and potential health effects. For instance, the oxidation of bromophenols during water treatment with potassium permanganate has been explored, which could be relevant in understanding the environmental interactions of bromophenyl derivatives (Jiang et al., 2014).

Mecanismo De Acción

Target of Action

Compounds with similar structures have been used in suzuki–miyaura (sm) cross-coupling reactions . In these reactions, the targets are typically transition metal catalysts, such as palladium .

Mode of Action

In the context of SM cross-coupling reactions, 2-(3-bromophenyl)-2,2-difluoroacetonitrile may interact with its targets through a two-step process: oxidative addition and transmetalation . Oxidative addition involves the donation of electrons from the palladium catalyst to form a new Pd–C bond. Transmetalation, on the other hand, involves the transfer of organic groups from boron to palladium .

Biochemical Pathways

In the context of sm cross-coupling reactions, the compound could potentially be involved in the formation of carbon–carbon bonds . This process is crucial in organic synthesis, allowing for the construction of complex organic molecules from simpler precursors .

Pharmacokinetics

Compounds with similar structures have been studied . These studies could provide insights into the potential ADME properties of 2-(3-bromophenyl)-2,2-difluoroacetonitrile.

Result of Action

In the context of sm cross-coupling reactions, the compound could potentially contribute to the formation of new carbon–carbon bonds . This could result in the synthesis of complex organic molecules from simpler precursors .

Safety and Hazards

Direcciones Futuras

The potential applications and future directions for this compound would depend on its physical and chemical properties, as well as its reactivity. It could potentially be used in the synthesis of other organic compounds, or it could have applications in fields like medicinal chemistry, depending on its biological activity .

Propiedades

IUPAC Name |

2-(3-bromophenyl)-2,2-difluoroacetonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrF2N/c9-7-3-1-2-6(4-7)8(10,11)5-12/h1-4H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYIOGAKTOAKYSU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C(C#N)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrF2N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.02 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Bromophenyl)-2,2-difluoroacetonitrile | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl[2-(2H-1,2,3,4-tetrazol-5-yl)ethyl]amine hydrochloride](/img/structure/B6142014.png)

![6-azaspiro[4.5]decan-9-one, trifluoroacetic acid](/img/structure/B6142071.png)

![4-amino-N-{1-azabicyclo[2.2.2]octan-3-yl}benzamide dihydrochloride](/img/structure/B6142082.png)

![6-[2-(dimethylamino)ethoxy]pyridine-3-carboxylic acid](/img/structure/B6142110.png)